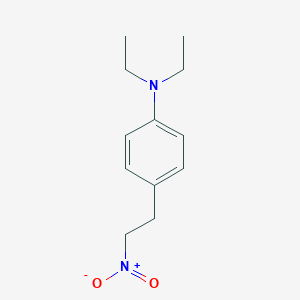
2,4-Heneicosadiynoic Acid
Overview
Description
2,4-Heneicosadiynoic Acid is an organic compound with the molecular formula C21H34O2 It is a diacetylenic acid derivative, characterized by the presence of two triple bonds in its carbon chain
Mechanism of Action
Target of Action
The primary target of 2,4-Heneicosadiynoic Acid is the hydrophilic monolayer of a sensor surface . This compound is a hydrophobic molecule that can be detected by a colorimetric sensor .
Mode of Action
This compound interacts with its target by reacting with the hydrophilic monolayer of a sensor surface to form an oriented monolayer . This reaction is followed by a fluorescence transition when the this compound interacts with the hydrophobic hydrocarbon layer .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the sensor surface’s properties. The formation of an oriented monolayer on the sensor surface and the subsequent fluorescence transition are key results of its action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of a hydrophilic environment is crucial for the compound to interact with the sensor surface . Additionally, factors such as temperature, pH, and the presence of other molecules could potentially influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
2,4-Heneicosadiynoic Acid plays a significant role in biochemical reactions, particularly in the formation of self-assembled monolayers on surfaces. It interacts with various enzymes, proteins, and other biomolecules through van der Waals interactions among its alkyl chains. These interactions facilitate the formation of lamella-like structures where the alkyl chains interdigitate . The compound’s sensitivity to light and heat also makes it a candidate for photo-modifiable self-assembled interfacial nanostructures .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to form self-assembled monolayers can affect cell membrane properties and interactions with other cells. The compound’s interactions with cellular proteins and enzymes can lead to changes in cell signaling pathways, potentially impacting gene expression and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s diacetylene moiety allows it to participate in polymerization reactions, which can alter the structure and function of proteins and enzymes it interacts with. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its sensitivity to light and heat. The compound is known to polymerize under these conditions, which can affect its stability and degradation. Long-term studies have shown that the compound can form stable self-assembled structures, but its activity may decrease over time due to polymerization .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects may be observed at high doses, including potential skin and eye irritation .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into cellular structures. The compound’s diacetylene moiety allows it to participate in polymerization reactions, which can affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The compound’s ability to form self-assembled structures can also affect its distribution within cells .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cell membrane and cytoplasm. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s interactions with cellular proteins and enzymes can also affect its subcellular localization and activity .
Preparation Methods
2,4-Heneicosadiynoic Acid can be synthesized through several methods. One common approach involves the oxidation of suitable precursor compounds, such as 2,4-heneicosadienol. The reaction typically requires specific conditions, including the use of oxidizing agents and controlled temperatures . Industrial production methods may involve large-scale synthesis using similar principles but optimized for efficiency and yield.
Chemical Reactions Analysis
2,4-Heneicosadiynoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized forms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst, leading to the formation of saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,4-Heneicosadiynoic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the study of polymerization reactions.
Biology: The compound’s unique structure makes it useful in studying membrane interactions and lipid behavior.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Comparison with Similar Compounds
2,4-Heneicosadiynoic Acid can be compared with other diacetylenic acid derivatives, such as:
- 2,4-Heptadecadiynoic Acid (C17H26O2)
- 2,4-Nonadecadiynoic Acid (C19H30O2)
- 10,12-Tricosadiynoic Acid (C23H38O2)
- 10,12-Pentacosadiynoic Acid (C25H42O2)
- 10,12-Heptacosadiynoic Acid (C27H46O2)
These compounds share similar structural features but differ in chain length and specific properties. This compound is unique due to its specific chain length and the position of the triple bonds, which influence its reactivity and applications .
Properties
IUPAC Name |
henicosa-2,4-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-16H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAZNVBNBCCNHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC#CC#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659917 | |
| Record name | Henicosa-2,4-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69288-33-1 | |
| Record name | Henicosa-2,4-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Heneicosadiynoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,4-Heneicosadiynoic acid impact its sensitivity in detecting Escherichia coli when used in polydiacetylenic vesicles?
A1: Research suggests that this compound (HCDA), possessing a shorter hydrophobic chain compared to 2,4-Tricosadiynoic acid (TCDA), exhibits greater sensitivity as a matrix lipid in color-changeable polymer vesicles for detecting Escherichia coli. [] This sensitivity stems from the diacetylenic structure of HCDA, enabling its incorporation into polydiacetylenic vesicles. These vesicles undergo color changes upon interaction with target molecules. The shorter hydrophobic chain in HCDA may facilitate more efficient interactions with E. coli, leading to faster and more pronounced color transitions. []
Q2: What are the self-assembly properties of this compound on surfaces like highly oriented pyrolytic graphite (HOPG)?
A2: Studies utilizing scanning tunneling microscopy (STM) demonstrate that this compound forms lamella-like structures on HOPG surfaces. [] This self-assembly is primarily driven by van der Waals interactions between the alkyl chains of HCDA molecules. In these lamella structures, the alkyl chains interdigitate, arranging themselves in a specific pattern. [] This characteristic self-assembly behavior on surfaces highlights the potential of HCDA for applications in nanotechnology and materials science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl (4aR,7R,8S,8aS)-4a,6,8-trihydroxy-2-phenyl-7-(tosyloxy)hexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B1437121.png)
![2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine](/img/structure/B1437122.png)




![Serine, 2-[(2,3,4-trihydroxyphenyl)methylene]hydrazide, hydrochloride (1:1)](/img/structure/B1437131.png)





